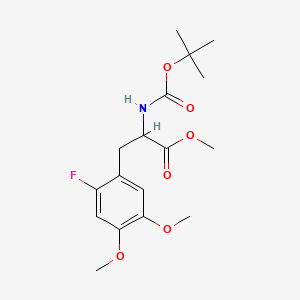

rac N-tert-Butoxycarbonyl-2-fluoro-5-methoxy-4-O-methyl-tyrosine Methyl Ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Synthesis of Precursors for PET Imaging

rac N-tert-Butoxycarbonyl-2-fluoro-5-methoxy-4-O-methyl-tyrosine Methyl Ester is used in the synthesis of precursors for O-(2-[18F]fluoroethyl)-L-tyrosine (FET), which is utilized in positron emission tomography (PET) for tumor imaging. These precursors are synthesized through a multistep process involving esterification, amine group protection, and nucleophilic substitution, yielding compounds used for efficient tumor imaging in PET scans (Liu Chun-yan & Jiang Shen-de, 2011).

N-Protected β-Chiral Amino Alcohols Synthesis

The compound serves as a starting material for the synthesis of N-protected β-chiral amino alcohols through sodium borohydride reduction. The process involves the conversion of various N-protected amino acids to their corresponding alcohols, maintaining enantiopurity, checked by chiral HPLC methods. This application is crucial for the development of chiral molecules in pharmaceuticals and research (C. Somlai et al., 2003).

tert-Butoxycarbonylation of Tyrosine

The specific chemical structure is involved in the tert-butoxycarbonylation of tyrosine and other phenolic amino acids. This process is essential for protecting the amino group in tyrosine during peptide synthesis, preventing undesired reactions and facilitating subsequent chemical transformations (V. Pozdnev, 2004).

Development of Tyrosine-Containing Porphyrins

It plays a pivotal role in the development of novel tyrosine-containing porphyrins, which are significant in various fields, including photodynamic therapy and molecular electronics. The synthesis involves the Reimer–Tiemann reaction, followed by esterification and alkylation, leading to chiral tyrosine porphyrins that can be deprotected to afford diacid or diamine derivatives (Hong Chen et al., 2003).

Electrophilic Preparation of [18F]FMT for PET

This chemical is utilized in the electrophilic preparation of 6-[18F]fluoro-L-m-tyrosine ([18F]FMT), a PET tracer for measuring changes in dopaminergic function in movement disorders. The novel precursor synthesized for [18F]FMT production has shown comparable radiochemical yield and quality, contributing to the advancement in PET imaging technologies (H. VanBrocklin et al., 2004).

特性

IUPAC Name |

methyl 3-(2-fluoro-4,5-dimethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24FNO6/c1-17(2,3)25-16(21)19-12(15(20)24-6)7-10-8-13(22-4)14(23-5)9-11(10)18/h8-9,12H,7H2,1-6H3,(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSGLZBFKZWVZOE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1F)OC)OC)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24FNO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60740975 |

Source

|

| Record name | Methyl N-(tert-butoxycarbonyl)-2-fluoro-5-methoxy-O-methyltyrosinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60740975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

853759-57-6 |

Source

|

| Record name | Methyl N-(tert-butoxycarbonyl)-2-fluoro-5-methoxy-O-methyltyrosinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60740975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-Acetyloxy-3-[[3-amino-5-[2,3-dihydroxypropyl(methyl)carbamoyl]-2,4,6-triiodobenzoyl]amino]propyl] acetate](/img/structure/B588105.png)

![2-[(6-Chloro-3,4-dihydro-3-methyl-2,4-dioxo-1(2H)-pyrimidinyl)methyl]-benzonitrile-d3](/img/structure/B588113.png)

![6-Bromobenzo[b]thiophene-2-carbaldehyde](/img/structure/B588119.png)